N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(methylthio)acetamide
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Description
“N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(methylthio)acetamide” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in the synthesis of various anti-infective agents .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, such as “this compound”, includes a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . These compounds possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Future Directions
The future directions for “N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(methylthio)acetamide” and similar compounds could involve further exploration of their anti-infective properties . The development of new chemical entities to act against resistant microorganisms is a current area of interest . Further refinement of 1,2,4-oxadiazole as anti-infective agents could also be a potential future direction .
Properties
IUPAC Name |
N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-methylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-4-8-10-7(11-14-8)5-12(2)9(13)6-15-3/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITERUQZQUKIKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN(C)C(=O)CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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